molecular formula C12H10Cl2O3S B3237801 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride CAS No. 1394820-11-1

5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride

Cat. No. B3237801
CAS RN: 1394820-11-1
M. Wt: 305.2 g/mol
InChI Key: HOLJRNMZLRTFLT-UHFFFAOYSA-N
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Description

5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride is a chemical compound that is commonly used in scientific research. It is a sulfonyl chloride derivative of naphthalene, which makes it a versatile compound for various applications in the laboratory.

Mechanism of Action

The mechanism of action of 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride is based on its ability to react with nucleophilic groups such as amines and thiols. This reaction results in the formation of a covalent bond between the sulfonyl chloride group and the nucleophilic group, which can be used for labeling or modification of biomolecules.
Biochemical and Physiological Effects:
5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride does not have any known biochemical or physiological effects on its own. However, its derivatives, such as sulfonamides, have been widely used as antibiotics and antifungal agents due to their ability to inhibit the biosynthesis of essential metabolites in bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride in lab experiments is its versatility as a labeling and modification reagent. Additionally, it is relatively easy to synthesize and has a long shelf life. However, it is important to note that the reaction of 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride with nucleophilic groups can be highly specific and may require careful optimization of reaction conditions.

Future Directions

There are several potential future directions for the use of 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride in scientific research. One area of interest is the development of new sulfonamide derivatives with improved pharmacological properties. Additionally, there is a growing interest in the use of 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride as a labeling reagent for proteins and peptides in mass spectrometry-based proteomics. Finally, there is potential for the use of 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride in the development of new bioconjugation strategies for targeted drug delivery.
Conclusion:
In conclusion, 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride is a versatile compound that has many applications in scientific research. Its ability to react with nucleophilic groups makes it a valuable reagent for labeling and modification of biomolecules. While there are limitations to its use, careful optimization of reaction conditions can lead to successful experiments. With continued research and development, 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride has the potential to contribute to many exciting discoveries in the future.

Scientific Research Applications

5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride is widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of sulfonamides, which are important pharmacophores in medicinal chemistry. Additionally, it is used as a labeling reagent for proteins and peptides in bioconjugation reactions.

properties

IUPAC Name

5-chloro-6-ethoxynaphthalene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O3S/c1-2-17-11-6-3-8-7-9(18(14,15)16)4-5-10(8)12(11)13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLJRNMZLRTFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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